molecular formula C9H7F3 B3024352 alpha-(Trifluoromethyl)styrene CAS No. 384-64-5

alpha-(Trifluoromethyl)styrene

Cat. No. B3024352
CAS RN: 384-64-5
M. Wt: 172.15 g/mol
InChI Key: RQXPGOCXZHCXDG-UHFFFAOYSA-N
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Description

Alpha-(Trifluoromethyl)styrene is a versatile synthetic intermediate used for the preparation of more complex fluorinated compounds . It has been successfully utilized in C–F bond activation in a CF3 group .


Synthesis Analysis

Alpha-(Trifluoromethyl)styrene derivatives have been synthesized through various methods. They have been used in C–F bond activation in a CF3 group, including anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts . A protocol for the coupling of potassium xanthogenates with alpha-(trifluoromethyl)styrenes in the presence of triethyl phosphite has also been reported .


Molecular Structure Analysis

The molecular formula of alpha-(Trifluoromethyl)styrene is C6H5C(CF3)=CH2 . It has a molecular weight of 172.15 .


Chemical Reactions Analysis

Alpha-(Trifluoromethyl)styrene has been used in various chemical reactions. It has been successfully utilized in C–F bond activation in a CF3 group . In addition, transition metal-catalyzed cycloaddition reactions of alpha-(trifluoromethyl)styrenes have been developed for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .


Physical And Chemical Properties Analysis

Alpha-(Trifluoromethyl)styrene has a refractive index of n20/D 1.46 (lit.), a boiling point of 139°C (lit.), and a density of 1.164 g/mL at 25°C (lit.) .

Scientific Research Applications

Sure! Here’s a comprehensive analysis of the scientific research applications of alpha-(Trifluoromethyl)styrene (α-TFMST), focusing on six unique fields:

Organic Synthesis

Alpha-(Trifluoromethyl)styrene is a versatile intermediate in organic synthesis. It is particularly valuable for the introduction of trifluoromethyl groups into complex molecules. These groups can significantly alter the chemical and physical properties of compounds, enhancing their stability, lipophilicity, and bioavailability . The compound is used in various reactions, including C–F bond activation, anionic S_N2’-type substitution, cationic S_N1’-type substitution, and defluorinative functionalization with transition metals or photoredox catalysts .

Pharmaceuticals

In the pharmaceutical industry, α-TFMST is employed to synthesize biologically active molecules. The trifluoromethyl group is known to improve the metabolic stability and membrane permeability of drug candidates . This makes α-TFMST a valuable building block in the development of new drugs, particularly those targeting enzymes and receptors that are sensitive to fluorinated compounds.

Agrochemicals

Alpha-(Trifluoromethyl)styrene is also used in the synthesis of agrochemicals. The introduction of trifluoromethyl groups can enhance the efficacy and environmental stability of pesticides and herbicides . These modifications can lead to the development of more effective and longer-lasting agricultural chemicals, which are crucial for improving crop yields and managing pest resistance.

Advanced Materials

In the field of materials science, α-TFMST is utilized to create advanced materials with unique properties. For example, it can be used to produce fluorinated polymers that exhibit high thermal stability, chemical resistance, and low surface energy . These materials are valuable in applications such as coatings, membranes, and electronic devices.

Polymer Chemistry

Alpha-(Trifluoromethyl)styrene is a key monomer in the synthesis of partially fluorinated polymers. These polymers combine the desirable properties of fluoropolymers, such as heat resistance and water repellency, with improved processability . The controlled radical copolymerization of α-TFMST with styrene has been shown to produce polymers with tunable properties, making them suitable for a wide range of industrial applications .

Catalysis

In catalysis, α-TFMST serves as a ligand or a substrate in various catalytic processes. Its unique electronic properties, imparted by the trifluoromethyl group, can enhance the activity and selectivity of catalysts . This makes it a valuable component in the development of new catalytic systems for organic transformations.

Mechanism of Action

Target of Action

Alpha-(Trifluoromethyl)styrene is a versatile synthetic intermediate used in the preparation of more complex fluorinated compounds . It primarily targets the C–F bond in a CF3 group, which is activated through various reactions .

Mode of Action

The compound interacts with its targets through several mechanisms, including anionic S N 2′-type substitution, cationic S N 1′-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts . Additionally, transition metal-catalyzed cycloaddition reactions of alpha-(trifluoromethyl)styrenes have been developed for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .

Biochemical Pathways

Alpha-(Trifluoromethyl)styrene affects the biochemical pathways involved in the synthesis of more complex fluorinated compounds . It is utilized in C–F bond activation in a CF3 group, leading to the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .

Pharmacokinetics

Its use as a synthetic intermediate in the preparation of more complex fluorinated compounds suggests that its adme (absorption, distribution, metabolism, and excretion) properties would be largely dependent on the specific chemical structure of the resulting compound .

Result of Action

The primary result of alpha-(Trifluoromethyl)styrene’s action is the creation of more complex fluorinated compounds through various chemical reactions . These compounds have a wide range of applications in organic synthetic chemistry .

Action Environment

The action of alpha-(Trifluoromethyl)styrene can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere to maintain its stability . Additionally, the reaction of alpha-(Trifluoromethyl)styrene with potassium xanthogenates is carried out under blue light irradiation in the presence of an organic photocatalyst , indicating that light conditions can significantly impact the compound’s reactivity.

Safety and Hazards

Alpha-(Trifluoromethyl)styrene is flammable and causes skin and eye irritation. It may also cause respiratory irritation . It should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

Alpha-(Trifluoromethyl)styrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds . They have been successfully utilized in C–F bond activation in a CF3 group . Future research directions could include exploring new synthesis methods and applications of alpha-(Trifluoromethyl)styrene in organic synthetic chemistry .

properties

IUPAC Name

3,3,3-trifluoroprop-1-en-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3/c1-7(9(10,11)12)8-5-3-2-4-6-8/h2-6H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXPGOCXZHCXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=CC=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-(Trifluoromethyl)styrene

CAS RN

384-64-5
Record name alpha-(Trifluoromethyl)styrene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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